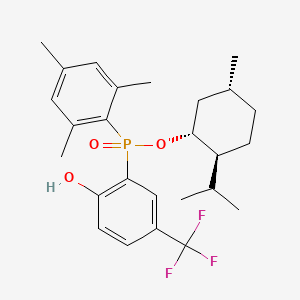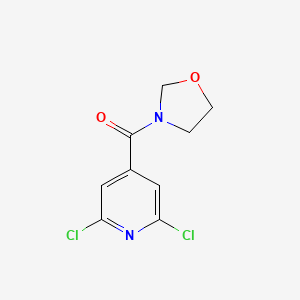
Oxazolidine, 3-(2,6-dichloroisonicotinoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone is a heterocyclic compound that features both pyridine and oxazolidinone rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone typically involves the reaction of 2,6-dichloropyridine with oxazolidinone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the pyridine ring can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
科学的研究の応用
(2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antibiotics.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
(2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone: shares structural similarities with other oxazolidinone derivatives such as linezolid and tedizolid, which are known antibiotics.
Oxazole Derivatives: Compounds like oxazole and its derivatives also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness:
Structural Features: The presence of both pyridine and oxazolidinone rings in (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone provides unique chemical properties that can be exploited in various applications.
Biological Activity: Its potential as a versatile building block in medicinal chemistry distinguishes it from other similar compounds.
特性
CAS番号 |
57803-45-9 |
|---|---|
分子式 |
C9H8Cl2N2O2 |
分子量 |
247.07 g/mol |
IUPAC名 |
(2,6-dichloropyridin-4-yl)-(1,3-oxazolidin-3-yl)methanone |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-7-3-6(4-8(11)12-7)9(14)13-1-2-15-5-13/h3-4H,1-2,5H2 |
InChIキー |
HUFKLTWJUGBMTC-UHFFFAOYSA-N |
正規SMILES |
C1COCN1C(=O)C2=CC(=NC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


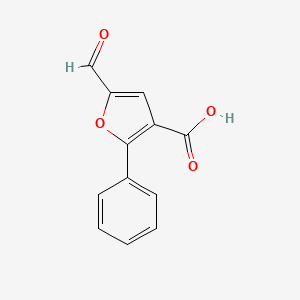
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
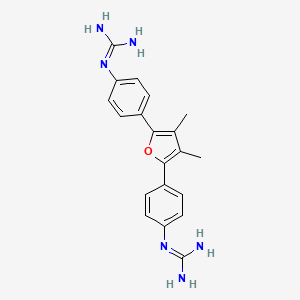

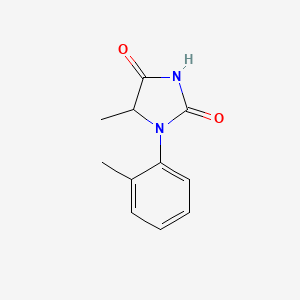
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)
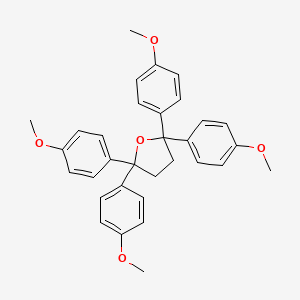
![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)
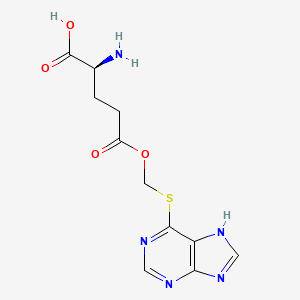
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)

